![molecular formula C11H12N4O2 B2739584 3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester CAS No. 1225445-28-2](/img/structure/B2739584.png)
3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester
Overview
Description
3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.243. The purity is usually 95%.
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Biological Activity
3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester (CAS Number: 869945-42-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with triazole moieties. Various methodologies have been employed to achieve high yields and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times significantly.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, compounds containing the 1,2,4-triazole ring have shown promising activity against various cancer cell lines. For example:
- In vitro studies demonstrated that triazole-containing benzoic acid derivatives exhibited cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, some compounds displayed lower cytotoxicity towards normal cells compared to doxorubicin, a common chemotherapeutic agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
- Inhibition of Proliferation : The compound appears to inhibit cell proliferation effectively, contributing to its anticancer properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole ring and benzoic acid moiety can significantly influence biological activity. For instance:
Compound | Modification | IC50 (µM) | Cell Line |
---|---|---|---|
Compound 2 | -NH2 on Triazole | 15.6 | MCF-7 |
Compound 5 | -NO2 on Benzoic Acid | 19.7 | HCT-116 |
Compound 14 | -Cl on Benzoic Acid | 22.6 | MCF-7 |
This table illustrates how specific substitutions can enhance or diminish anticancer activity.
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated a series of triazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed significant activity against multiple cancer cell lines while exhibiting low toxicity toward normal cells .
Case Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models were developed to predict the biological activity of various triazole derivatives. These models suggested that electronic properties and steric factors play critical roles in determining the efficacy of these compounds against cancer cells .
Properties
IUPAC Name |
methyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10(16)9-4-2-3-8(5-9)6-15-7-13-11(12)14-15/h2-5,7H,6H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIYXEIKGMYSFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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